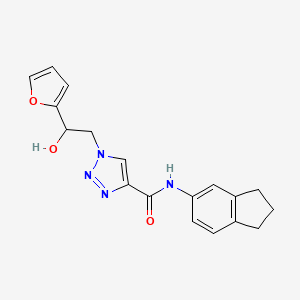

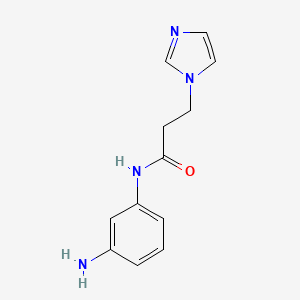

![molecular formula C16H26N2O B2483048 2-[(2,2,6,6-Tetramethyl-piperidin-4-ylamino)-methyl]-phenol CAS No. 68617-71-0](/img/structure/B2483048.png)

2-[(2,2,6,6-Tetramethyl-piperidin-4-ylamino)-methyl]-phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-[(2,2,6,6-Tetramethyl-piperidin-4-ylamino)-methyl]-phenol” is a derivative of 2,2,6,6-Tetramethylpiperidine . 2,2,6,6-Tetramethylpiperidine is an organic compound of the amine class. It is a colorless liquid and has a “fishy”, amine-like odor. This amine is used in chemistry as a hindered base .

Synthesis Analysis

The synthesis of 2,2,6,6-Tetramethylpiperidine, a core component of the compound , can be achieved through a conjugate addition reaction of ammonia to phorone. The intermediate triacetone amine is then reduced in a Wolff-Kishner reaction .Molecular Structure Analysis

The molecular structure of 2,2,6,6-Tetramethylpiperidine, a part of the compound, is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

2,2,6,6-Tetramethylpiperidine is a hindered base used to prepare metallo-amide bases and selective generation of silylketene acetals. It is used in the preparation of hibarimicinone, (Z)-silylketene acetal and 4-substituted quinazoline .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2,6,6-Tetramethylpiperidine include a clear liquid appearance, a density of 0.83 g/mL, a melting point of -59 °C, and a boiling point of 152 °C .Scientific Research Applications

Organic Electronics

This compound can be used in the synthesis of dendrimers that are implemented into a conductive polymer structure. These dendrimers contain two TEMPO fragments and are used in organic electronics due to their electrochemical properties .

Redox Polymers for Organic Radical Batteries

The compound is a building block for the construction of redox polymers for organic radical batteries. The advantages of such polymers in batteries and supercapacitors are their high redox potential and theoretical specific capacity .

Conductive Polymers

The incorporation of TEMPO moieties in the polymer structure is a key challenge in the design of conductive polymers due to their low thermal stability and chemical lability. This compound can be used to attach several TEMPO fragments to the monomeric unit of the conductive polymer .

Synthesis of Hindered Amine Light Stabilizer (HALS)

N,N’-bis (2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine (DTMPA), also known as hexanediamine piperidine is an important intermediate for producing hindered amine light stabilizer. This compound can improve the performance of plastics in strong light environment with low toxicity and excellent synergistic effect .

Continuous-flow Synthesis

An expeditious and efficient continuous-flow process is reported for the synthesis of N,N’-bis (2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine (DTMPA). The reaction rate in the flow system has been significantly improved because of enhanced mass transfer .

Preparation of Metallo-amide Bases

2,2,6,6-Tetramethylpiperidine is a hindered base used to prepare metallo-amide bases. It is used in the preparation of hibarimicinone, (Z)-silylketene acetal and 4-substituted quinazoline .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It is known that the compound is a derivative of 2,2,6,6-tetramethylpiperidine , which is an organic compound of the amine class and is used in chemistry as a hindered base .

Mode of Action

Its parent compound, 2,2,6,6-tetramethylpiperidine, is known to be used in chemistry as a hindered base . Hindered bases are typically involved in various chemical reactions, including the deprotonation of weak acids.

Biochemical Pathways

Its parent compound, 2,2,6,6-tetramethylpiperidine, is known to be involved in the synthesis of various compounds .

Pharmacokinetics

Its parent compound, 2,2,6,6-tetramethylpiperidine, is known to be a liquid at room temperature with a density of 083 g/mL . This suggests that it may have good solubility, which could potentially influence its bioavailability.

Result of Action

Its parent compound, 2,2,6,6-tetramethylpiperidine, is known to be used in chemistry as a hindered base , suggesting that it may be involved in various chemical reactions.

Action Environment

Its parent compound, 2,2,6,6-tetramethylpiperidine, is known to be sensitive to air , suggesting that the stability of 2-[(2,2,6,6-Tetramethyl-piperidin-4-ylamino)-methyl]-phenol may also be influenced by exposure to air.

properties

IUPAC Name |

2-[[(2,2,6,6-tetramethylpiperidin-4-yl)amino]methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O/c1-15(2)9-13(10-16(3,4)18-15)17-11-12-7-5-6-8-14(12)19/h5-8,13,17-19H,9-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISXGYJNEVXELQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NCC2=CC=CC=C2O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3,4-Dichloroanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid](/img/structure/B2482970.png)

![4-[2-(3-Nitrophenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5-dione](/img/structure/B2482972.png)

![N-[[4-(1,3-Benzodioxol-5-yl)oxan-4-yl]methyl]-2-chloroacetamide](/img/structure/B2482977.png)

![4-[ethyl(phenyl)sulfamoyl]-N-(3-methoxyphenyl)benzamide](/img/structure/B2482978.png)

![N-(2-bromophenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2482986.png)